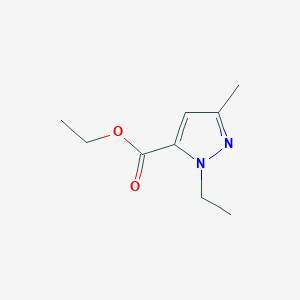
1-Methyl-5-aminomethylimidazole
Overview
Description
1-Methyl-5-aminomethylimidazole is a heterocyclic organic compound with the molecular formula C5H9N3. This compound is part of the imidazole family, which is known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Mechanism of Action
1-Methyl-5-aminomethylimidazole, also known as (1-Methyl-1h-Imidazol-5-Yl)Methylamine, is a compound with a molecular formula of C5H9N3 and a molecular weight of 111.15 . Here is an overview of its mechanism of action:
Target of Action
It has been suggested that it may interact with proteins such as myoglobin and sensor protein fixl . These proteins play crucial roles in oxygen storage and transport, and nitrogen fixation, respectively .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-aminomethylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes, which can be catalyzed by various catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave radiation .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions that are optimized for high yield and efficiency. These methods typically use green chemistry principles to minimize environmental impact. For example, solvent-free conditions and the use of ionic liquids as catalysts are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-aminomethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
1-Methyl-5-aminomethylimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the aminomethyl group, which affects its reactivity and applications.
2-Methylimidazole: Another similar compound with a methyl group at a different position, leading to different chemical properties and uses.
4-Methylimidazole: Similar to 1-Methyl-5-aminomethylimidazole but with the methyl group at the 4-position, resulting in distinct reactivity patterns.
Uniqueness: this compound is unique due to the presence of both a methyl and an aminomethyl group on the imidazole ring. This dual substitution enhances its reactivity and allows for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
(3-methylimidazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-4-7-3-5(8)2-6/h3-4H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQTQXFMQWCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383663 | |
| Record name | 1-Methyl-5-aminomethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486414-86-2 | |
| Record name | 1-Methyl-5-aminomethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 486414-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)






![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)






